![molecular formula C15H16N2O B7479495 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline](/img/structure/B7479495.png)
2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline
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Overview
Description
2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinoline derivative that has been synthesized using various methods and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by preventing the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline have been studied extensively. It has been shown to have a low toxicity profile, making it a promising candidate for further research. Studies have also indicated that it may have antioxidant properties, which could help to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using this compound is that it can be difficult to synthesize, which can make it expensive and time-consuming to use in experiments.
Future Directions
There are many potential future directions for the study of 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline. One area of research could focus on its potential use as an anticancer agent, with further studies needed to determine its efficacy and safety in humans. Another area of research could focus on its potential use in the treatment of Alzheimer's disease, with studies needed to determine its ability to prevent the formation of amyloid beta plaques in the brain. Additionally, further research could be conducted to optimize the synthesis method for this compound, making it more accessible and cost-effective for use in experiments.
Synthesis Methods
The synthesis of 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline has been achieved using different methods. One of the most common methods involves the reaction of 2-methylquinoline with pyrrolidine-1-carboxylic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline has been extensively studied in various scientific research applications. It has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, with research indicating that it may help to prevent the formation of amyloid beta plaques in the brain.
properties
IUPAC Name |
(2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-10-13(15(18)17-8-4-5-9-17)12-6-2-3-7-14(12)16-11/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDYUIOIHWSDIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline |
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